2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol
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Overview
Description
2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol is an organic compound that belongs to the class of dihydroxybenzenes, also known as benzenediols. These compounds are characterized by the presence of two hydroxyl groups attached to a benzene ring. The specific structure of this compound includes a benzene ring substituted with a 3,7-dimethyloctyl group at the 2-position and hydroxyl groups at the 1 and 4 positions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol can be achieved through various synthetic routes. One common method involves the alkylation of hydroquinone (benzene-1,4-diol) with 3,7-dimethyloctan-3-yl halide under basic conditions. The reaction typically requires a strong base such as potassium carbonate (K2CO3) and an appropriate solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Catechol (benzene-1,2-diol)
- Resorcinol (benzene-1,3-diol)
- Hydroquinone (benzene-1,4-diol)
Uniqueness
2-(3,7-Dimethyloctan-3-yl)benzene-1,4-diol is unique due to the presence of the 3,7-dimethyloctyl group, which imparts distinct chemical and physical properties compared to other benzenediols. This structural feature may influence its solubility, reactivity, and biological activity .
Properties
CAS No. |
66258-35-3 |
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Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
2-(3,7-dimethyloctan-3-yl)benzene-1,4-diol |
InChI |
InChI=1S/C16H26O2/c1-5-16(4,10-6-7-12(2)3)14-11-13(17)8-9-15(14)18/h8-9,11-12,17-18H,5-7,10H2,1-4H3 |
InChI Key |
WQBPKZILLWLCMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)C1=C(C=CC(=C1)O)O |
Origin of Product |
United States |
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